ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to a pyrazole ring with an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Sulfonic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Carboxylic acids, sulfonamides.
Scientific Research Applications
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Ethyl 5-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct biological activities and reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C14H17N3O4S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-9(2)5-6-10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
VRSNQEQKMXOPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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